molecular formula C18H12ClN3O2S B2889003 6-chloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one CAS No. 326913-59-1

6-chloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

Cat. No.: B2889003
CAS No.: 326913-59-1
M. Wt: 369.82
InChI Key: KGOZKZCITWNNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a synthetic compound of significant interest in medicinal chemistry research, integrating a chromen-2-one (coumarin) core with a 1,3,4-thiadiazole ring. The molecular formula is C17H11ClN3O2S, with a molecular weight of 356.81 g/mol. Compounds featuring the 1,3,4-thiadiazole scaffold are extensively investigated for their diverse biological activities . The strong aromaticity of the 1,3,4-thiadiazole ring and the presence of the =N-C-S- moiety contribute to high in vivo stability, low toxicity, and a notable ability to interact with biological macromolecules, making it a privileged structure in drug discovery . This hybrid molecule is designed as a multipotent bioactive agent. The 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic properties in vitro, suggesting its primary application as a lead compound in anticancer research . Specific derivatives have been shown to inhibit enzymes like IMP dehydrogenase, a target in cancer therapy, and to exhibit activity against various human tumor cell lines . Furthermore, the structural features of the 1,3,4-thiadiazole ring, including an electron-donor group and a hydrophobic domain, are recognized as a key pharmacophoric pattern for anticonvulsant activity, indicating potential applications in central nervous system (CNS) disorder research . The molecule's properties also suggest potential for antimicrobial and antiviral studies, as the scaffold is known to disrupt processes related to DNA replication in pathogens . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c1-10-2-5-13(6-3-10)20-18-22-21-16(25-18)14-9-11-8-12(19)4-7-15(11)24-17(14)23/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOZKZCITWNNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The thiadiazole ring is then introduced through a series of reactions involving thiosemicarbazide and appropriate reagents. The final step involves the chlorination of the compound to introduce the chloro group at the desired position .

Chemical Reactions Analysis

6-chloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Core Scaffold Variations

  • Coumarin-Thiadiazole Hybrids: 3-(5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)-2H-Chromen-2-One (): Lacks the 6-chloro and 4-methyl substituents. Tested for cholinesterase inhibition, showing moderate activity (IC₅₀ ~10–50 µM) . 6-Methoxy-3-(5-{[3-(Trifluoromethyl)phenyl]amino}-1,3,4-Thiadiazol-2-yl)-2H-Chromen-2-One (): Methoxy at C6 and trifluoromethylphenyl on thiadiazole. Higher molecular weight (419.38 g/mol) and logP (3.2) compared to the target compound (Cl at C6, 4-methylphenyl; MW 411.88 g/mol, estimated logP 3.8) .
  • Oxadiazole Analogs :

    • 6-Chloro-3-(5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl)-2H-Chromen-2-One () : Replaces thiadiazole with oxadiazole. Exhibits antimalarial activity via riboswitch inhibition, suggesting sulfur-to-oxygen substitution alters target specificity .

Substituent Effects

Compound Coumarin Substituent Thiadiazole Substituent Key Activity/Property
Target Compound 6-Cl 5-(4-Methylphenyl)amino N/A (hypothetical)
3a–g Series () H 5-Phenylamino Cholinesterase inhibition
6-Methoxy Analog () 6-OCH₃ 5-(3-CF₃-Phenyl)amino Enhanced lipophilicity
6-Bromo-3-(2-Methylthiazol-4-yl) () 6-Br Thiazole (non-thiadiazole) Anticancer (unpublished)

Physicochemical and Spectroscopic Properties

  • Melting Points: Target Compound: Not reported, but similar coumarin-thiadiazoles (e.g., ) have m.p. 123–125°C . 6-Methoxy Analog (): Higher m.p. (~150°C) due to crystalline packing from CF₃ groups .
  • Spectroscopic Data :
    • IR : C=O (coumarin) ~1719 cm⁻¹, C=N (thiadiazole) ~1597 cm⁻¹ (cf. ) .
    • ¹H NMR : Coumarin H-4 proton at δ 6.56 ppm; aromatic protons in δ 6.99–7.54 range (cf. and ) .

Biological Activity

6-Chloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on diverse research findings.

Chemical Structure

The compound can be characterized by its unique structural features:

  • Chromene core : A fused benzopyran structure.
  • Thiadiazole moiety : Contributes to its biological activity.
  • Chlorine and methyl substitutions : May influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

In Vitro Studies

  • MCF-7 Breast Cancer Cells : The compound exhibited significant growth inhibition with an IC50 value of approximately 0.28 µg/mL, indicating potent antiproliferative activity. The mechanism was linked to cell cycle arrest at the G2/M phase .
  • HepG2 Liver Cancer Cells : Similar derivatives showed IC50 values ranging from 6.51 µg/mL to 10.10 µg/mL, demonstrating effective cytotoxicity against liver cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives has been extensively studied.

Screening Results

  • Bacterial Strains : Compounds were tested against various strains including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited strong antibacterial activity with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Bacillus cereus and Bacillus megaterium .
CompoundTarget BacteriaMIC (µg/mL)
AE. coli10
BS. aureus5
CBacillus cereus0.25
DCandida albicans15

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiadiazole derivatives often act as enzyme inhibitors, disrupting critical pathways in cancer cells and bacteria.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways .

Case Studies

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their biological activities using standard assays. The findings indicated that modifications on the thiadiazole ring significantly affected their potency against cancer and bacterial cells .
  • Structure-Activity Relationship (SAR) : Research has explored how different substituents on the thiadiazole ring influence biological activity. For example, substituting an electron-donating group enhanced anticancer activity compared to electron-withdrawing groups .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYieldKey ConditionsReference
Microwave irradiation82%2 mmol aldehyde, DMSO-d6, 500 MHz
Reflux with POCl₃65-70%1 mmol precursors, 90°C, 3 hours
Thiourea cyclization70%Ethanol, ammonia neutralization

Which spectroscopic techniques are critical for structural confirmation, and what key data should be prioritized?

Methodological Answer:

  • ¹H NMR : Focus on aromatic proton environments (e.g., δ 8.97 ppm for chromenone-CH, δ 7.36–7.60 ppm for aromatic protons in the chromenone ring) and imine/amine signals (e.g., δ 10.11 ppm for SH groups) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 324 [M+1] for related compounds) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, S percentages (e.g., ±0.1% deviation from calculated values) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally similar quinoline-thiadiazole hybrids .

Advanced Research Questions

How can researchers resolve discrepancies in NMR chemical shifts during derivative synthesis?

Methodological Answer:

  • Solvent Effects : Use consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) to avoid shifts caused by hydrogen bonding .
  • Dynamic Exchange : For tautomeric compounds (e.g., thiol ↔ thione), perform variable-temperature NMR to identify exchange broadening .
  • Comparative Analysis : Cross-reference with structurally validated analogs (e.g., 6-chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one, InChI: CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C) .

What strategies improve low yields in thiadiazole cyclization steps?

Methodological Answer:

  • Microwave Assistance : Reduces side reactions and improves energy efficiency (e.g., 82% yield vs. 65% under reflux) .
  • Catalyst Optimization : Use heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) to enhance regioselectivity .
  • Purification Techniques : Employ column chromatography (n-hexane/ethyl acetate, 8:2) or recrystallization (DMSO/water) to isolate pure products .

How can SAR studies elucidate the role of the 4-methylphenylamino group in bioactivity?

Methodological Answer:

  • Analog Synthesis : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Bioassay Design : Test analogs for enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., fluorescence polarization) .
  • Computational Modeling : Perform docking studies using crystallographic data (e.g., PDB ID: BRQ) to predict binding interactions .

Q. Table 2: Proposed SAR Modifications

ModificationAssay TypeExpected Impact
4-Nitrophenyl substitutionKinase inhibitionEnhanced electron withdrawal
4-Methoxyphenyl substitutionCytotoxicity screeningImproved solubility

How should researchers address contradictory cytotoxicity data across cell lines?

Methodological Answer:

  • Dose-Response Curves : Use IC₅₀ values from at least three independent replicates to assess reproducibility.
  • Cell Line Validation : Compare results in cancer vs. normal cells (e.g., MCF-7 vs. HEK293) to identify selective toxicity .
  • Mechanistic Studies : Combine apoptosis assays (e.g., Annexin V staining) with ROS detection to clarify modes of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.